![molecular formula C8H6BrNS B2443155 3-Bromo-2-méthylthieno[2,3-b]pyridine CAS No. 912332-24-2](/img/structure/B2443155.png)

3-Bromo-2-méthylthieno[2,3-b]pyridine

Vue d'ensemble

Description

3-Bromo-2-methylthieno[2,3-b]pyridine is a chemical compound with the CAS Number: 912332-24-2 . It is a powder in physical form . This compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of 3-Bromo-2-methylthieno[2,3-b]pyridine has been reported in various studies. For instance, one study reported an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine . The overall yield could be increased from 3.6% to 29.4% .Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methylthieno[2,3-b]pyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

3-Bromo-2-methylthieno[2,3-b]pyridine participates in various chemical reactions. For example, it has been reported to react with ortho-formylbenzoic acid to give angular (±)-7,7a-dihydropyrido [3",2":4’,5’]thieno [2’,3’:5,6]pyrimido [2,1-a]isoindole-6,12-diones .Physical And Chemical Properties Analysis

3-Bromo-2-methylthieno[2,3-b]pyridine is a powder with a molecular weight of 228.11 . It is stored at room temperature .Applications De Recherche Scientifique

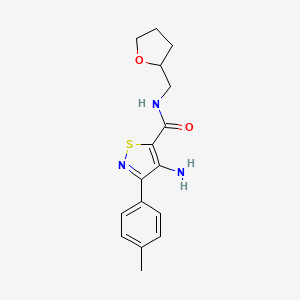

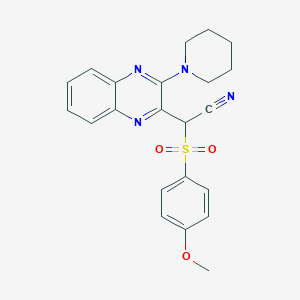

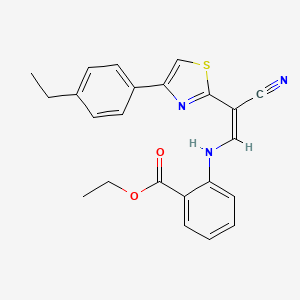

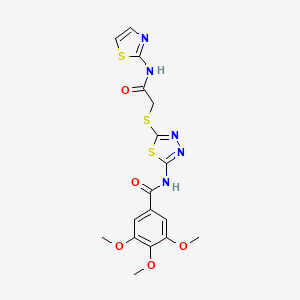

- Agents anti-inflammatoires: Des chercheurs ont synthétisé des dérivés de ce composé en raison de sa similarité structurale avec les molécules anti-inflammatoires. Par exemple, le 3-hydroxythieno[2,3-b]pyridine-2-carboxylate de méthyle est prometteur dans ce contexte .

- Intermédiaires de synthèse chimique: Le 3-Bromo-2-méthylthieno[2,3-b]pyridine sert d'intermédiaire dans la synthèse d'autres composés, ce qui le rend précieux pour le développement de médicaments .

- Analyse de la liaison covalente: La structure moléculaire du composé peut être analysée à l'aide de méthodes de Fonction de localisation des électrons (ELF) et de Localisateur orbital localisé (LOL). Ceux-ci révèlent des régions de haute densité électronique, aidant à la conception des matériaux et à la compréhension des schémas de liaison .

Chimie médicinale et découverte de médicaments

Science des matériaux

Safety and Hazards

Orientations Futures

Thieno[2,3-b]pyridine derivatives, which include 3-Bromo-2-methylthieno[2,3-b]pyridine, are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have shown potential in various areas including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . Therefore, future research may focus on exploring these potentials further.

Mécanisme D'action

Target of Action

Thieno[2,3-b]pyridine derivatives, a class to which this compound belongs, have been reported to exhibit a wide range of pharmacological and biological activities, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .

Mode of Action

It is known that the thieno[2,3-b]pyridine core is a crucial pharmacophore in medicinal chemistry and is often involved in interactions with biological targets .

Biochemical Pathways

Given the broad range of biological activities associated with thieno[2,3-b]pyridine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the reported biological activities of thieno[2,3-b]pyridine derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

It is known that thieno[2,3-b]pyridine derivatives, to which this compound belongs, have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . This suggests that 3-Bromo-2-methylthieno[2,3-b]pyridine may interact with enzymes such as Pim-1 kinase and could potentially play a role in modulating drug resistance.

Cellular Effects

It has been reported that a compound from the same family has shown antitumor activity on numerous tumor cell lines . This suggests that 3-Bromo-2-methylthieno[2,3-b]pyridine may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on its structural similarity to other thieno[2,3-b]pyridine derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

3-bromo-2-methylthieno[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPRDICSJRCMOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(S1)N=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

912332-24-2 | |

| Record name | 3-bromo-2-methylthieno[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5,7-Trimethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one](/img/structure/B2443072.png)

![3,5-Dimethyl-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidine](/img/structure/B2443077.png)

![ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2443082.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2443083.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2443086.png)

![3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile](/img/structure/B2443095.png)